molecular formula C13H8BrClF2S B8000205 1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000205
M. Wt: 349.62 g/mol
InChI Key: XWFYVVMLJCKFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves halogenation and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, where the aromatic ring is selectively brominated, fluorinated, and chlorinated. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on the specific application and the target molecule. In coupling reactions, the compound acts as an electrophile, reacting with nucleophilic reagents to form new carbon-carbon bonds. The presence of multiple halogen atoms and the sulfanylmethyl group can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of multiple halogen atoms and a sulfanylmethyl group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4-bromo-1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2S/c14-9-2-1-8(13(17)5-9)7-18-10-3-4-12(16)11(15)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFYVVMLJCKFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.